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Compound of Interest

Compound Name: beta-Isopropyl-beta-propiolactone

Cat. No.: B087267 Get Quote

An In-depth Technical Guide to the Early Research and Discovery of Beta-Propiolactone

Derivatives

Introduction
Beta-propiolactone (BPL) is a four-membered cyclic ester, or lactone, that garnered significant

scientific interest in the mid-20th century.[1] Initially explored for its utility as a chemical

intermediate, particularly in the production of acrylic acid and its esters, its potent and versatile

reactivity soon became the focus of extensive research.[1][2] BPL is a colorless liquid with a

slightly sweet odor, and it is miscible with water and many common organic solvents.[1][2]

This technical guide delves into the early research that characterized beta-propiolactone,

focusing on its synthesis, physicochemical properties, and, most importantly, its reactivity which

leads to the formation of various derivatives. The discovery of its powerful alkylating properties

revealed its capacity to react with a wide range of nucleophiles, including crucial biological

macromolecules like nucleic acids and proteins.[2][3] This reactivity established its role as a

highly effective sterilizing agent and a tool for virus inactivation in vaccine production,

applications that are underpinned by the formation of beta-propiolactone derivatives in situ.[4]

[5] This document serves as a resource for researchers, scientists, and drug development

professionals, providing a foundational understanding of the chemistry and early biological

investigations of this significant compound.
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The fundamental physical and chemical characteristics of beta-propiolactone were established

through early studies. This data is crucial for its handling, application, and understanding its

reactivity.

Property Value Reference

Molecular Formula C₃H₄O₂ [1][6]

Molecular Weight 72.06 g/mol [6][7]

Appearance Colorless liquid [1][2][6]

Odor Slightly sweetish, pungent [2][6]

Boiling Point 162 °C (decomposes) [1][2][7]

Melting Point -33.4 °C [1][2][7]

Density 1.1460 g/cm³ [1][7]

Solubility in Water
37 g/100 mL at 25°C (with

hydrolysis)
[1][2]

Vapor Pressure 3.4 mmHg at 25°C [1][7]

Flash Point 158 °F (70 °C) [6][7]

Early Synthetic Methodologies
The primary industrial synthesis of beta-propiolactone involved the reaction of ketene with

formaldehyde. Early patents and research focused on optimizing this process using various

catalysts to improve yield and selectivity.

Catalytic Synthesis from Ketene and Formaldehyde
An improved method for producing BPL with high selectivity involved using a complex catalyst

formed from anhydrous aluminum chloride and a small amount of anhydrous zinc chloride.[8]

The catalyst is prepared by adding BPL itself to a solution of the metal chlorides in an organic

solvent, which initiates a ring-opening reaction to form the active catalyst complex.[8]

Key Features of the Process:
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High Yield: The process could achieve yields of 90 mole percent or higher.[8]

Catalyst Stability: The complex catalyst demonstrated greater stability over time in acetone

solvents compared to conventional catalysts.[8]

Reduced Polymerization: The reaction liquid showed a reduced tendency for polymerization

during and after the reaction, simplifying purification.[8]

Core Reactivity: Ring-Opening Reactions and
Derivative Formation
The chemistry of beta-propiolactone is dominated by the high ring strain of its four-membered

lactone structure, making it susceptible to nucleophilic attack. This results in a ring-opening

reaction, forming 3-substituted propionic acid derivatives. This reactivity is the basis for both its

utility and its biological effects.

Caption: General mechanism of beta-propiolactone ring-opening.

Reaction with Nucleic Acids
Early research into the genotoxicity and carcinogenicity of BPL identified it as a direct-acting

alkylating agent that reacts with DNA and RNA.[2][9] The primary reaction products are

carboxyethyl derivatives formed at the N7 position of guanine and the N1 position of adenine.

[2][3][9] This covalent modification of nucleic acids is the fundamental mechanism behind its

mutagenic effects and its ability to inactivate viruses.[4][10] Studies confirmed that 7-(2-

carboxyethyl)-guanine (7-CEG) is the major adduct formed both in vitro and in vivo.[3]

Caption: BPL alkylation of guanine to form a DNA adduct.

Reaction with Amino Acids and Proteins
BPL is not only reactive towards nucleic acids but also modifies proteins by reacting with

various amino acid residues.[4] Systematic studies using NMR and mass spectrometry have

identified reactions with the side chains of histidine, lysine, cysteine, methionine, tyrosine, and

aspartate/glutamate.[4] This protein modification contributes significantly to the inactivation of

viruses and enzymes, as it can alter protein structure and function.[4][11]
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Reaction with Other Nucleophiles
Hydrolysis: In the presence of water, BPL slowly hydrolyzes to form 3-hydroxypropionic acid.

[1][7]

Reaction with Amines: The reaction with ammonia is a commercial process to produce β-

alanine.[1] Similarly, it reacts with other amines to yield N-substituted β-alanine derivatives.

[12]

Key Applications from Early Discoveries
The potent, broad-spectrum reactivity of beta-propiolactone discovered in early research led

directly to its primary applications.

Virus Inactivation for Vaccine Production
The discovery that BPL irreversibly alkylates viral nucleic acids and proteins without completely

destroying their antigenic properties made it a valuable agent for producing inactivated viral

vaccines.[4][5][13] It has been used to inactivate a wide variety of viruses, including those for

rabies and influenza vaccines.[4][10] The process involves carefully controlled treatment of a

virus preparation with BPL, followed by hydrolysis of the remaining BPL to the non-toxic 3-

hydroxypropionic acid.

Caption: A typical experimental workflow for virus inactivation using BPL.

Sterilization and Disinfection
BPL's sporicidal, bactericidal, fungicidal, and virucidal properties led to its use as a sterilant for

heat-sensitive materials such as blood plasma, vaccines, tissue grafts, surgical instruments,

and enzymes.[2][3][9]

Experimental Protocols from Early Research
The following protocols are representative of the methodologies used in the early investigation

and application of beta-propiolactone.
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Protocol 1: Synthesis of Beta-Propiolactone (Adapted
from Patent Literature)

Objective: To synthesize BPL from ketene and formaldehyde.[8]

Catalyst Preparation: A solution of anhydrous aluminum chloride (20 g) and anhydrous zinc

chloride (1.5 g) in acetone (50 g) is prepared. To this vigorously stirred solution, BPL (32.5 g)

is added dropwise while maintaining the temperature at approximately 40°C to form the

catalyst complex.[8]

Reaction: An equimolar gas mixture of ketene and formaldehyde is introduced into a solution

of the catalyst complex in BPL at a rate of 340 g/hour , while maintaining the temperature

between 115°C and 120°C.[8]

Workup: The overflowing reaction liquid is continuously withdrawn and distilled under

reduced pressure to purify the beta-propiolactone product.[8]

Protocol 2: Reaction of BPL with Nucleosides (Adapted
from Uittenbogaard et al.)

Objective: To identify the reaction products of BPL with nucleosides using NMR.[4]

Materials: Nucleoside (e.g., deoxyguanosine), beta-propiolactone, D₂O, potassium

phosphate buffer.

Procedure: A reaction mixture is prepared by dissolving the nucleoside in D₂O to a final

concentration of 20 mM. Potassium phosphate buffer (1.0 M, pH 9.0) is added, followed by

beta-propiolactone. The solution is homogenized by gentle mixing.[4]

Analysis: The reaction is monitored over time by acquiring ¹H NMR spectra to identify and

quantify the formation of modified nucleosides, such as the characteristic signals indicating

alkylation at the N-7 position of guanosine.[4]

Protocol 3: BPL Treatment for Inactivation of Biological
Samples (Adapted from Hille et al.)

Objective: To inactivate potential viral contaminants in plasma or cell culture media.[14]
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Sample Preparation: Samples (e.g., plasma) are buffered by adding sodium hydrogen

carbonate (NaHCO₃) to a final concentration of 45 mM.[14]

Inactivation: A 50% working solution of BPL is freshly prepared by diluting the stock (98%)

with dH₂O. This is added to the samples to achieve a final BPL concentration of 0.05%.[14]

Incubation: BPL-treated samples are incubated for 72 hours at 4°C to allow for the

inactivation reactions to proceed.[14]

Hydrolysis: Following incubation, a hydrolysis step may be performed (e.g., 1-4 hours at

37°C) to ensure any residual BPL is converted to 3-hydroxypropionic acid.[13]

Conclusion
The early research into beta-propiolactone rapidly unveiled its dual nature. On one hand, its

strained four-membered ring offered a versatile platform for synthesizing a range of propionic

acid derivatives. On the other, this same reactivity made it a potent alkylating agent with

significant biological consequences, including mutagenicity and carcinogenicity.[2][3] The

foundational studies on its reactions with nucleic acids and proteins directly led to its critical

role in public health as a virucidal agent for vaccine manufacturing, a legacy that continues to

this day.[5] This guide provides a condensed overview of these seminal discoveries, offering

insight into the chemical and biological principles that define beta-propiolactone and its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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